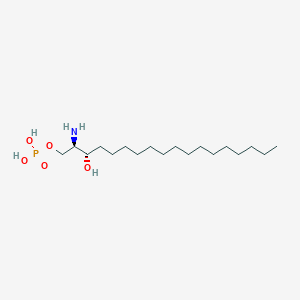
D-erythro-Dihydrosphingosine-1-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-Dihydrosphingosine 1-phosphate typically involves the phosphorylation of sphingosine. Sphingosine can be obtained through the hydrolysis of sphingomyelin or ceramide. The phosphorylation reaction is catalyzed by sphingosine kinases (SphKs), specifically SphK1 and SphK2, which convert sphingosine to sphingosine 1-phosphate .
Industrial Production Methods
Industrial production of (2S,3R)-Dihydrosphingosine 1-phosphate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the extraction of sphingosine from natural sources, followed by its phosphorylation using sphingosine kinases. The product is then purified through various chromatographic techniques to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R)-Dihydrosphingosine 1-phosphate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sphingosine 1-phosphate analogs.
Reduction: Reduction reactions can convert it back to sphingosine.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include sphingosine 1-phosphate analogs, reduced sphingosine, and various substituted derivatives that have different biological activities and applications .
Aplicaciones Científicas De Investigación
(2S,3R)-Dihydrosphingosine 1-phosphate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study sphingolipid metabolism and signaling pathways.
Biology: It plays a crucial role in cell signaling, influencing processes like cell growth, survival, and migration.
Medicine: It is involved in the regulation of immune responses and has potential therapeutic applications in treating autoimmune diseases, cancer, and cardiovascular diseases.
Industry: It is used in the development of pharmaceuticals and as a research tool in various biochemical assays
Mecanismo De Acción
The mechanism of action of (2S,3R)-Dihydrosphingosine 1-phosphate involves its interaction with specific receptors known as sphingosine 1-phosphate receptors (S1PRs). These receptors are G-protein-coupled receptors that mediate various cellular responses upon activation. The binding of (2S,3R)-Dihydrosphingosine 1-phosphate to S1PRs triggers signaling pathways that regulate cell proliferation, migration, and survival. Key molecular targets include S1PR1, S1PR2, and S1PR3, which are involved in immune cell trafficking, vascular development, and endothelial cell function .
Comparación Con Compuestos Similares
Similar Compounds
Sphinganine: A sphingoid base similar to sphingosine but lacks the double bond in the sphingosine backbone.
Uniqueness
(2S,3R)-Dihydrosphingosine 1-phosphate is unique due to its specific interaction with S1PRs and its role in diverse cellular processes. Unlike ceramide, which is primarily involved in apoptosis, (2S,3R)-Dihydrosphingosine 1-phosphate promotes cell survival and proliferation. Its ability to modulate immune responses and vascular development distinguishes it from other sphingolipids .
Propiedades
Fórmula molecular |
C18H40NO5P |
|---|---|
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
[(2R,3S)-2-amino-3-hydroxyoctadecyl] dihydrogen phosphate |
InChI |
InChI=1S/C18H40NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h17-18,20H,2-16,19H2,1H3,(H2,21,22,23)/t17-,18+/m1/s1 |
Clave InChI |
YHEDRJPUIRMZMP-MSOLQXFVSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCC[C@@H]([C@@H](COP(=O)(O)O)N)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(C(COP(=O)(O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


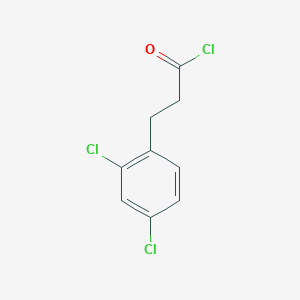


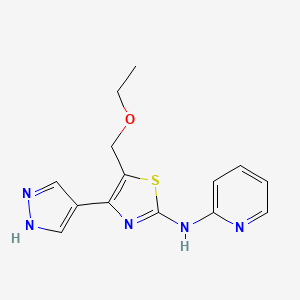
![1,3-Dimethyl-5-[(methyloxy)methyl]-2-nitrobenzene](/img/structure/B13842634.png)
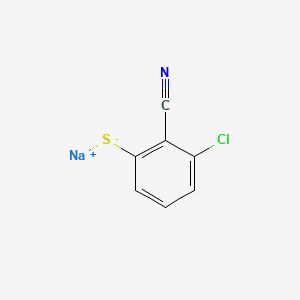
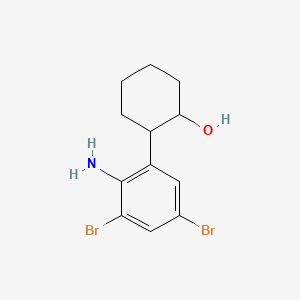
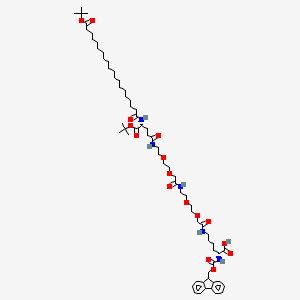

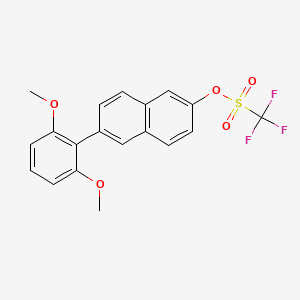
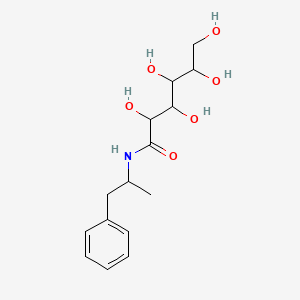
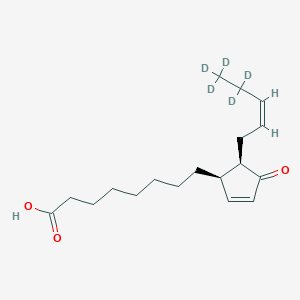
![2-pyrimidin-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13842695.png)
![3-(tert-Butoxy)benzo[d]isothiazole](/img/structure/B13842698.png)
